5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride

Physicochemical profiling Lead optimization CNS drug design

Differentiated from regioisomeric diazaspiro scaffolds, 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride features an sp³-rich (Fsp³=1.0), zero-rotatable-bond core with TPSA 15.3 Ų for predicted BBB penetration. N5-methyl capping leaves only the N2-azetidine amine available, enabling clean mono-acylation or mono-sulfonylation without protecting groups—reducing synthetic step count vs. the unsubstituted parent. Validated as a piperazine bioisostere in sigma receptor and PARP inhibitor programs. The ready-to-weigh dihydrochloride salt accelerates parallel synthesis arrays for CNS and anti-infective hit-to-lead campaigns.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12
CAS No. 1421372-18-0
Cat. No. B2754092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride
CAS1421372-18-0
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12
Structural Identifiers
SMILESCN1CCCC12CNC2.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-9-4-2-3-7(9)5-8-6-7;;/h8H,2-6H2,1H3;2*1H
InChIKeyPQYDVGREOGKEKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride (CAS 1421372-18-0): A Spirocyclic Diamine Building Block for CNS Ligand Design and pKa-Tuned Scaffold Exploration


5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride (CAS 1421372-18-0; molecular formula C₇H₁₆Cl₂N₂; MW 199.12 g/mol) is a spirocyclic diamine in which an azetidine ring and an N-methylpyrrolidine ring are fused at a single quaternary spiro carbon [1]. This compound belongs to the broader 2,5-diazaspiro[3.4]octane scaffold class—a rigid, three-dimensional heterocyclic framework that provides a pre-organized spatial orientation of its two basic nitrogen atoms for applications in medicinal chemistry [2]. It is commercially available as the dihydrochloride salt, typically at 95–97% purity, and is distributed by multiple suppliers as a versatile building block for synthesizing ligands targeting sigma receptors, serotonin receptor subtypes, and other CNS-relevant targets .

Why 5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride Cannot Be Replaced by Other Diazaspiro[3.4]octane Isomers in pKa-Sensitive Applications


The 2,5-diazaspiro[3.4]octane scaffold is not interchangeable with its 2,6- or 1,6-regioisomers, nor with the unsubstituted parent, because the positional relationship between the two nitrogen atoms directly governs the spatial orientation of pharmacophoric elements and the predicted basicity of each amine center [1]. In the 2,5-regioisomer, one nitrogen resides in a four-membered azetidine ring (position 2) and the other in a five-membered pyrrolidine ring (position 5), whereas the 2,6-isomer places the second nitrogen in a six-membered piperidine-like ring, and the 1,6-isomer links an azetidine directly to a pyrrolidine via a different connectivity [2]. These regioisomeric differences produce distinct predicted pKa ranges—from approximately 10.33 for 2,5-diazaspiro[3.4]octane to approximately 10.9 for the 1,6-analog—meaning they exhibit different protonation states at physiological pH and consequently different solubility, permeability, and target engagement profiles [3]. The N5-methyl substitution in the target compound further tunes the basicity and hydrogen-bonding capacity of the pyrrolidine nitrogen relative to the unmethylated 2-amine, making simple scaffold swapping scientifically unsound without re-optimizing the entire ligand series [4].

Quantitative Differentiation Evidence for 5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride Against Closest Analogs


Regioisomeric Nitrogen Placement Drives a ~0.6 pKa Unit Shift: 2,5-Scaffold vs. 1,6-Scaffold

The unsubstituted 2,5-diazaspiro[3.4]octane scaffold (CAS 36328-14-0) exhibits a predicted pKa of 10.33±0.20 for its most basic nitrogen, whereas the isomeric 1,6-diazaspiro[3.4]octane (CAS 135286-44-1) and its N-methyl derivatives show a predicted pKa of approximately 10.91–11.08 [1]. This ~0.6–0.75 pKa unit difference means that the 2,5-isomer bears a lower fraction of protonated amine at physiological pH 7.4, which is expected to enhance passive membrane permeability relative to the more basic 1,6-isomer [2]. The 2,6-regioisomer (CAS 136098-13-0) has a predicted pKa intermediate between the two, with an ACD/LogD (pH 7.4) of −3.84 reflecting substantial ionization .

Physicochemical profiling Lead optimization CNS drug design

N5-Methyl Substitution Produces Differential Hydrogen-Bond Donor Capacity vs. Unsubstituted Parent

The unsubstituted 2,5-diazaspiro[3.4]octane (CAS 36328-14-0) carries two secondary amine groups, each capable of acting as a hydrogen-bond donor (HBD count = 2), with a topological polar surface area (TPSA) of 24.1 Ų [1]. In contrast, the target compound 5-methyl-2,5-diazaspiro[3.4]octane dihydrochloride contains one secondary amine (position 2, azetidine ring) and one tertiary N-methylamine (position 5, pyrrolidine ring), reducing the HBD count to 1 in the free base form and lowering the TPSA to approximately 15.3 Ų [2]. This reduction in hydrogen-bond donor capacity and polar surface area is predicted to improve passive membrane permeability (lower TPSA correlates with higher CNS penetration, with a threshold of <60–70 Ų for brain exposure) .

Structure-activity relationship Amine protection strategy Receptor pharmacophore modeling

Methyl Position (N5 vs. N2 vs. N6) Determines Which Amine Is Available for Further Functionalization

In the 5-methyl-2,5-diazaspiro[3.4]octane scaffold, the N5-pyrrolidine nitrogen is capped as a tertiary amine, leaving only the N2-azetidine nitrogen as a secondary amine available for further acylation, sulfonylation, or reductive amination [1]. This contrasts with 2-methyl-2,6-diazaspiro[3.4]octane, where the methyl is on the azetidine nitrogen and the piperidine-ring nitrogen remains free, and with 6-methyl-2,6-diazaspiro[3.4]octane, where the methyl is on the six-membered ring nitrogen [2]. The azetidine secondary amine (pKa predicted ~10.3 for the parent) is sterically less hindered and expected to be more nucleophilic than the pyrrolidine nitrogen, enabling chemoselective derivatization without protecting group manipulation [3]. This built-in orthogonality is distinct from the 2,6-isomers, where both nitrogens reside in rings of different sizes (azetidine + piperidine), altering their relative nucleophilicities and the trajectory of substituents relative to the scaffold core [4].

Orthogonal protection Differential reactivity Fragment-based drug discovery

Spirocyclic Conformational Restriction Confers Higher Fsp3 (1.0) and Zero Rotatable Bonds vs. Piperazine-Based Analogs

The target compound and all diazaspiro[3.4]octane isomers exhibit an Fsp3 (fraction of sp³-hybridized carbons) of 1.0 and zero rotatable bonds, reflecting complete carbon saturation and conformational rigidity [1]. This is in stark contrast to piperazine, the most common non-spirocyclic diamine building block, which has two freely rotatable C–N bonds and adopts multiple low-energy conformations [2]. The conformational restriction imposed by the spirocyclic scaffold has been exploited in the development of sigma-2 receptor ligands where diazaspiro cores replaced piperazine, leading to altered subtype selectivity profiles [3]. The malaria drug discovery program at Medicines for Malaria Venture specifically highlighted the 'novel sp³-rich scaffold' of diazaspiro[3.4]octanes as an attractive feature contributing to multi-stage antiplasmodial activity (EC₅₀ < 50 nM for optimized analogs) [4].

Conformational restriction Bioisostere design sp3-rich scaffold

Dihydrochloride Salt Form Provides Enhanced Aqueous Solubility and Handling Stability vs. Free Base

The free base form of 5-methyl-2,5-diazaspiro[3.4]octane (CAS 1421374-01-7) has a calculated aqueous solubility of 1000 g/L at 25 °C, a density of 1.03±0.1 g/cm³, and a predicted boiling point of 174.4±8.0 °C . The dihydrochloride salt (CAS 1421372-18-0) is supplied as a powder with a molecular weight of 199.12 g/mol and is designed for storage at ambient temperature (RT), providing superior long-term stability and ease of weighing for stoichiometric reactions compared to the free base . The dihydrochloride form also simplifies aqueous dissolution protocols for biochemical assay preparation, eliminating the need for pre-weighed free base aliquots and separate acid addition steps . In contrast, the free base of 2,5-diazaspiro[3.4]octane (CAS 36328-14-0) is available at prices exceeding $800 per gram, whereas the dihydrochloride salt of the 5-methyl derivative benefits from higher commercial availability and competitive pricing through multiple suppliers [1].

Salt selection Formulation Laboratory handling

Recommended Application Scenarios for 5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment Library Design Requiring Low TPSA and Controlled pKa

With a TPSA of 15.3 Ų (well below the 60–70 Ų threshold for predicted BBB penetration) and a predicted pKa approximately 0.6 units lower than the 1,6-isomer, this compound is the preferred scaffold choice when designing a fragment library for CNS targets where passive permeability is critical [1]. The N5-methyl substitution further reduces HBD count to 1 (free base), favoring membrane transit over the unsubstituted parent. Researchers should prioritize this scaffold over 1,6-diazaspiro[3.4]octane isomers when brain exposure is a primary design objective.

Sigma or Serotonin Receptor Ligand Synthesis Requiring Chemoselective Mono-Functionalization

The N5-methyl capping leaves only the N2-azetidine secondary amine available for derivatization, enabling clean mono-acylation or mono-sulfonylation without protecting group strategies [2]. This is particularly valuable in the synthesis of sigma-1/sigma-2 or 5-HT receptor subtype ligands where a single vector extending from the spirocyclic core is required. The built-in orthogonality reduces synthetic step count by at least one protection/deprotection cycle compared to the unsubstituted 2,5-diazaspiro[3.4]octane parent.

Parallel Medicinal Chemistry Campaigns Targeting Conformationally Constrained Piperazine Replacements

The complete Fsp3 saturation (1.0) and zero rotatable bonds of the diazaspiro[3.4]octane core have been validated in peer-reviewed medicinal chemistry literature as an effective piperazine bioisostere, with demonstrated applications in sigma-2 receptor ligand development (Int. J. Mol. Sci. 2022) and PARP inhibitor frameworks (J. Med. Chem. 2018) [3]. The 5-methyl-2,5-diazaspiro[3.4]octane dihydrochloride provides a ready-to-weigh salt form for parallel amide coupling or reductive amination arrays, enabling rapid exploration of this bioisosteric space without the conformational ambiguity inherent to piperazine.

Anti-Infective Drug Discovery Leveraging the sp³-Rich Scaffold Motif

The J. Med. Chem. (2021) paper by Le Manach et al. established that the diazaspiro[3.4]octane scaffold supports potent, multi-stage antiplasmodial activity with optimized compounds achieving EC₅₀ < 50 nM against asexual blood-stage P. falciparum and gametocyte sterilizing properties [4]. While the specific target compound was not the focus of that study, the scaffold class-level evidence supports the use of 5-methyl-2,5-diazaspiro[3.4]octane dihydrochloride as a starting building block for hit-to-lead optimization programs in anti-infective research, particularly where sp³-rich scaffolds are correlated with improved selectivity and resistance profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.